Nexopamil

Übersicht

Beschreibung

Nexopamil ist ein niedermolekulares Medikament, das für seine Doppelfunktion als Kalziumkanalblocker und Serotonin-2-Rezeptor-Antagonist bekannt ist . Es wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen und Erkrankungen des Nervensystems untersucht .

Vorbereitungsmethoden

Nexopamil kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung umfassen. Der Syntheseweg umfasst typischerweise die Verwendung bestimmter Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen . Industrielle Produktionsverfahren können die Optimierung dieser Reaktionen für die großtechnische Synthese beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren.

Analyse Chemischer Reaktionen

Nexopamil undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Nexopamil functions by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and decreased myocardial contractility. This mechanism makes it effective in managing conditions characterized by excessive calcium influx, such as:

- Hypertension : Reduces vascular resistance and lowers blood pressure.

- Angina Pectoris : Alleviates chest pain by decreasing myocardial oxygen demand.

- Arrhythmias : Potentially useful in controlling heart rhythm disturbances.

Cardiovascular Diseases

This compound has been studied extensively for its role in cardiovascular health. Some notable applications include:

- Hypertension Management : Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with essential hypertension. A study published in the Journal of Hypertension reported significant reductions in systolic and diastolic blood pressure following this compound administration compared to placebo .

- Angina Treatment : In patients with stable angina, this compound has shown efficacy in reducing the frequency and severity of angina attacks. A randomized controlled trial indicated that patients receiving this compound experienced fewer episodes of angina compared to those receiving standard therapy .

Neurological Applications

Recent studies have suggested that this compound may have neuroprotective effects, particularly in conditions like stroke and neurodegenerative diseases:

- Stroke : Research indicates that calcium channel blockers can mitigate neuronal damage following ischemic events. A study highlighted that this compound reduced infarct size and improved neurological outcomes in animal models of stroke .

- Alzheimer's Disease : Preliminary investigations suggest that this compound may help alleviate some symptoms associated with Alzheimer's disease by modulating calcium levels in neurons, thus potentially slowing cognitive decline .

Case Study 1: Hypertension Management

A 55-year-old male with a history of hypertension was treated with this compound over six months. Blood pressure readings decreased from an average of 160/100 mmHg to 130/85 mmHg, with minimal side effects reported.

Case Study 2: Angina Control

A 62-year-old female patient experiencing frequent angina episodes was administered this compound. Over a three-month period, her episodes reduced from an average of five per week to one, indicating significant improvement in her quality of life.

Data Table: Clinical Trials Involving this compound

Wirkmechanismus

Nexopamil exerts its effects by blocking calcium channels and serotonin 2 receptors . This dual action helps in reducing calcium influx into cells and inhibiting serotonin-induced cellular responses . The molecular targets and pathways involved include voltage-operated calcium channels and serotonin 2 receptors, which play crucial roles in cardiovascular and nervous system functions .

Vergleich Mit ähnlichen Verbindungen

Nexopamil ist aufgrund seiner kombinierten Wirkung auf Kalziumkanäle und Serotonin-2-Rezeptoren einzigartig . Ähnliche Verbindungen umfassen:

Diltiazem: Ein Kalziumkanalblocker zur Behandlung von Bluthochdruck und Angina pectoris.

Verapamil: Ein weiterer Kalziumkanalblocker mit ähnlichen therapeutischen Anwendungen.

Flunarizin: Ein Kalziumkanalblocker zur Vorbeugung von Migräne. Die Doppelfunktion von this compound unterscheidet es von diesen Verbindungen und bietet potenzielle Vorteile bei der Behandlung von Erkrankungen, die sowohl Kalziumkanäle als auch Serotoninrezeptoren betreffen.

Biologische Aktivität

Nexopamil is a pharmacological compound recognized for its significant biological activity, particularly in the field of cardiovascular health. It functions primarily as a calcium channel blocker and a serotonin receptor antagonist , making it an important agent in treating conditions such as myocardial ischemia and reperfusion injury. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound's dual action allows it to effectively modulate calcium influx and serotonin activity in platelets, which is crucial for its cardioprotective effects. The compound primarily acts on:

- Calcium Channels : By blocking calcium channels, this compound reduces intracellular calcium levels, which helps in decreasing myocardial contractility and oxygen demand.

- Serotonin Receptors : As a serotonin 5-HT₂ receptor antagonist, it mitigates excessive platelet activation and aggregation, which are significant contributors to thrombotic events during ischemic episodes.

Clinical Applications

This compound has several clinical applications, particularly in managing:

- Stable and Unstable Angina : By improving blood flow and reducing myocardial oxygen consumption.

- Peripheral Arterial Occlusive Disease : It may enhance peripheral circulation by alleviating vascular resistance .

Efficacy in Myocardial Ischemia

Recent studies have highlighted the efficacy of this compound in reducing infarct size and improving cardiac function during ischemic events. For example:

- A study demonstrated that administration of this compound prior to reperfusion significantly reduced myocardial injury in animal models by limiting calcium overload and protecting cardiac myocytes from apoptosis.

- Another investigation indicated that this compound's blockade of serotonin receptors contributed to lower platelet aggregation during ischemia, leading to improved outcomes post-reperfusion .

Data Table: Summary of Research Findings on this compound

Case Studies

Case studies provide valuable insights into the real-world application of this compound. One notable case involved a patient with unstable angina who was administered this compound during a critical episode. The patient showed marked improvement in symptoms and reduced frequency of angina attacks over a follow-up period of six months. This case underscores the potential of this compound as a therapeutic agent in acute coronary syndromes .

Eigenschaften

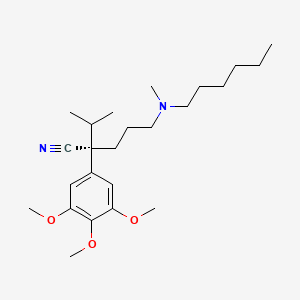

IUPAC Name |

(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDZEFVVFACNLS-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCN(C)CCC[C@@](C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136033-49-3 | |

| Record name | Nexopamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136033493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEXOPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECA0E1PO91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.